molecular formula C16H18N4S B1493722 N-Demethyl Olanzapine-d8 CAS No. 786686-82-6

N-Demethyl Olanzapine-d8

Cat. No. B1493722
M. Wt: 306.5 g/mol
InChI Key: FHPIXVHJEIZKJW-COMRDEPKSA-N
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Patent
US08828993B2

Procedure details

Starting material C (prepared according to the above, 140 mg, 0.53 mmol) was added to a mixture of dry dimethyl sulfoxide (1 ml), dry toluene (1 ml), and piperazine (140 mg, 1.6 mmol). The stirred solution was then heated at 125° C. under nitrogen for 5 h and cooled to room temperature. Then distilled water (2 ml) was added, while the temperature is kept below 25° C. After stirring at 5° C. for 30 minute, the suspension was cooled overnight and the solid D was filtered, washed with chilled water, and dried at 70° C. under reduced pressure; yield 69%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
140 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[C:4]2[CH:16]=[C:15]([CH3:17])[S:14][C:5]=2[NH:6][C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[N:9]=1.CS(C)=O.C1(C)C=CC=CC=1.[NH:29]1[CH2:34][CH2:33]N[CH2:31][CH2:30]1>O>[CH3:17][C:15]1[S:14][C:5]2[NH:6][C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=3[N:9]=[C:3]([N:2]3[CH2:33][CH2:34][NH:29][CH2:30][CH2:31]3)[C:4]=2[CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC=1C2=C(NC3=C(N1)C=CC=C3)SC(=C2)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
140 mg
Type
reactant
Smiles
N1CCNCC1
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
After stirring at 5° C. for 30 minute
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
is kept below 25° C
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was cooled overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the solid D was filtered
WASH
Type
WASH
Details
washed with chilled water
CUSTOM
Type
CUSTOM
Details
dried at 70° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1=CC2=C(NC3=C(N=C2N2CCNCC2)C=CC=C3)S1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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